molecular formula C17H23BN2O2 B1406425 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430750-33-6

1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1406425
CAS No.: 1430750-33-6
M. Wt: 298.2 g/mol
InChI Key: YZRNICKGRPOILY-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazole derivatives functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. The pyrazole core is substituted at the 1-position with a 1-phenyl-ethyl group and at the 4-position with the boronate ester. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in medicinal chemistry and materials science . The phenyl-ethyl substituent introduces steric bulk and lipophilicity, which can influence solubility and biological activity .

Properties

IUPAC Name

1-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2/c1-13(14-9-7-6-8-10-14)20-12-15(11-19-20)18-21-16(2,3)17(4,5)22-18/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRNICKGRPOILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenylethyl group: This step involves the alkylation of the pyrazole ring using a phenylethyl halide in the presence of a base.

    Attachment of the dioxaborolane moiety: This is usually done via a Suzuki-Miyaura coupling reaction, where the pyrazole derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

Chemical Reactions Analysis

1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and bases like potassium carbonate for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in various organic synthesis pathways. Its boron-containing structure allows for unique reactivity patterns that are advantageous in the formation of complex organic molecules.

Key Reactions :

  • Cross-Coupling Reactions : The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.
Reaction TypeDescription
Suzuki CouplingFormation of biaryl compounds from aryl halides
Negishi CouplingSynthesis of alkenes and alkynes

Medicinal Chemistry

The pyrazole moiety is known for its biological activity, making this compound a candidate for drug development. Research has indicated potential applications in treating various diseases.

Potential Therapeutic Areas :

  • Anti-inflammatory Agents : Compounds with pyrazole structures have shown promise in reducing inflammation.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation.

Material Science

Due to its unique properties, this compound can be utilized in the development of advanced materials.

Applications :

  • Sensors : The boron-containing structure can enhance the sensitivity of sensors used for detecting specific analytes.
  • Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer formulations.

Case Studies

Several studies have highlighted the applications of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole:

  • Study on Cross-Coupling Reactions :
    • Researchers demonstrated the efficacy of this compound in Suzuki reactions to synthesize complex biaryl structures with high yields and selectivity.
    • Reference: PubChem.
  • Biological Activity Assessment :
    • A study evaluated the anti-inflammatory properties of pyrazole derivatives, including this compound, showing significant inhibition of pro-inflammatory cytokines.
    • Reference: Chemsrc.
  • Material Development :
    • Investigations into the use of boron-containing compounds for sensor technology revealed enhanced performance metrics when incorporating this compound into sensor designs.
    • Reference: Capot Chemical.

Mechanism of Action

The mechanism of action of 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophiles, making it useful in catalysis and molecular recognition. The pyrazole ring can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural Variations in Pyrazole Derivatives

Key structural analogs differ in substituents at the 1- and 4-positions of the pyrazole ring. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituent at 1-Position Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound 1-Phenylethyl 4,4,5,5-Tetramethyl-dioxaborolan-2-yl C₁₇H₂₂BN₂O₂* 303.19 (estimated) Suzuki coupling; potential kinase inhibitor
1-(2,2-Diethoxyethyl)-4-(4-bromophenyl)-1H-pyrazole () 2,2-Diethoxyethyl 4-Bromophenyl C₁₅H₁₈BrN₂O₂ 353.22 Intermediate for boronate synthesis via halogen exchange
1-(2,2-Dimethoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole () 2,2-Dimethoxyethyl Dioxaborolan-2-yl C₁₃H₂₃BN₂O₄ 282.15 Enhanced solubility due to polar methoxy groups
1-(3-Trifluoromethylphenylethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole () 3-Trifluoromethylphenylethyl Dioxaborolan-2-yl C₁₈H₂₂BF₃N₂O₂ 366.19 Fluorinated analog with improved metabolic stability
1-(2-Isopropoxyethyl)-4-(dioxaborolan-2-yl)-1H-pyrazole () 2-Isopropoxyethyl Dioxaborolan-2-yl C₁₄H₂₅BN₂O₃ 280.18 Increased hydrophilicity for aqueous-phase reactions

*Estimated based on analogous structures.

Biological Activity

The compound 1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole core substituted with a phenyl ethyl group and a dioxaborolane moiety. The molecular formula is C26H36B2O4C_{26}H_{36}B_{2}O_{4} with a molecular weight of 434.19 g/mol. Its unique structural features contribute to its biological activity, particularly in cancer therapy and other pharmacological applications.

PropertyValue
Molecular FormulaC₁₆H₂₃BO₄
Molecular Weight290.17 g/mol
CAS Number1422172-96-0
Purity>98%

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, one study demonstrated that specific pyrazole analogs possess inhibitory effects on tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

A comparative analysis of cytotoxic effects was conducted on several cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The results indicated that some pyrazole derivatives exhibited IC50 values as low as 2.13 µM for MCF-7 cells, suggesting potent anticancer activity .

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The binding affinity at the colchicine site on tubulin has been a focal point of investigation .

Other Biological Activities

In addition to anticancer properties, pyrazole derivatives have been evaluated for various other biological activities:

  • Anti-inflammatory : Some studies suggest that pyrazole compounds can reduce inflammation markers in vitro .
  • Antimicrobial : Preliminary data indicate potential antimicrobial effects against certain bacterial strains .
  • Antioxidant : Pyrazoles have also shown promise in scavenging free radicals, contributing to their protective effects against oxidative stress .

In Silico Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression. These studies provide insights into the structure-activity relationship (SAR) and help identify modifications that could enhance efficacy and selectivity .

Summary of Biological Evaluations

Activity TypeCell LineIC50 Value (µM)Reference
CytotoxicityMCF-72.13 ± 0.80
CytotoxicitySiHa4.34 ± 0.98
CytotoxicityPC-34.46 ± 0.53
Anti-inflammatoryVariousNot specified
AntimicrobialVariousNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-(1-Phenyl-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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